2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid
Overview
Description
Scientific Research Applications
Chemistry and Properties
- Fascinating Variability in Chemistry and Properties : A review highlights the preparation procedures and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This comprehensive overview suggests areas for future research, including the investigation of unknown analogues (Boča, Jameson, & Linert, 2011).
Catalytic Oxidation
- Advances in Catalytic Oxidation of Cyclohexene : Research on the selective catalytic oxidation of cyclohexene, which can lead to a variety of industrially significant products, outlines recent advances in this area. This review categorizes advancements based on the oxidants used, aiming to guide future research in controllable and selective catalytic oxidation (Cao et al., 2018).
Biological Activities
- Benzothiazole Derivatives as Potential Therapeutic Agents : A review discusses the importance of benzothiazole and its derivatives, known for various pharmacological activities including antimicrobial, antiviral, and anti-inflammatory effects. This highlights benzothiazole's role as a crucial moiety in medicinal chemistry, emphasizing the need for further exploration of its therapeutic potentials (Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Agents
- Novel Benzofused Thiazole Derivatives : A study on the development and pharmacological evaluation of benzofused thiazole derivatives reveals their in vitro antioxidant and anti-inflammatory activities. This research underlines the potential of these compounds as new therapeutic agents, suggesting a promising template for future drug development (Raut et al., 2020).
Properties
IUPAC Name |
2-[3-(cyclohexen-1-yl)-2-oxobenzimidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(19)10-16-12-8-4-5-9-13(12)17(15(16)20)11-6-2-1-3-7-11/h4-6,8-9H,1-3,7,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCNCJYIXJQJCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2C3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155272 | |
Record name | 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146289-87-3 | |
Record name | 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146289-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Cyclohexen-1-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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